Kojic Acid Kojic Acid Kojic acid is a pyranone that is 4H-pyran substituted by a hydroxy group at position 5, a hydroxymethyl group at position 2 and an oxo group at position 4. It has been isolated from the fungus Aspergillus oryzae. It has a role as a NF-kappaB inhibitor, an Aspergillus metabolite, a skin lightening agent, an EC 1.10.3.1 (catechol oxidase) inhibitor, an EC 1.10.3.2 (laccase) inhibitor, an EC 1.13.11.24 (quercetin 2,3-dioxygenase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and an EC 1.4.3.3 (D-amino-acid oxidase) inhibitor. It is an enol, a primary alcohol and a member of 4-pyranones. It derives from a hydride of a 4H-pyran.
Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 123712-78-7
VCID: VC0050453
InChI: InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
SMILES: C1=C(OC=C(C1=O)O)CO
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

Kojic Acid

CAS No.: 123712-78-7

Main Products

VCID: VC0050453

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

Kojic Acid - 123712-78-7

CAS No. 123712-78-7
Product Name Kojic Acid
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name 5-hydroxy-2-(hydroxymethyl)pyran-4-one
Standard InChI InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
Standard InChIKey BEJNERDRQOWKJM-UHFFFAOYSA-N
SMILES C1=C(OC=C(C1=O)O)CO
Canonical SMILES C1=C(OC=C(C1=O)O)CO
Colorform Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate
Crystals
Prisms, needles from acetone
Melting Point 153.5 °C
161°C
Physical Description Solid
Description Kojic acid is a pyranone that is 4H-pyran substituted by a hydroxy group at position 5, a hydroxymethyl group at position 2 and an oxo group at position 4. It has been isolated from the fungus Aspergillus oryzae. It has a role as a NF-kappaB inhibitor, an Aspergillus metabolite, a skin lightening agent, an EC 1.10.3.1 (catechol oxidase) inhibitor, an EC 1.10.3.2 (laccase) inhibitor, an EC 1.13.11.24 (quercetin 2,3-dioxygenase) inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor and an EC 1.4.3.3 (D-amino-acid oxidase) inhibitor. It is an enol, a primary alcohol and a member of 4-pyranones. It derives from a hydride of a 4H-pyran.
Kojic acid, also known as acido kojico or kojisaeure, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. Kojic acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, kojic acid is primarily located in the cytoplasm. Kojic acid can be biosynthesized from 4H-pyran. Kojic acid is a potentially toxic compound.
Solubility Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene
Soluble in water, acetone; slightly solluble in ether; insoluble in benzene
Sparingly soluble in pyridine
In water, 9.35X10+5 mg/L at 25 °C (est)
Synonyms 5-((3-aminopropyl)phosphinooxy)-2-(hydroxymethyl)-4H-pyran-4-one
kojic acid
kojyl-APPA
Vapor Pressure 3.21X10-6 mm Hg at 25 °C (est)
PubChem Compound 3840
Last Modified Nov 11 2021
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